molecular formula C15H20N4O2 B8458593 3-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)propanehydrazide

3-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)propanehydrazide

Cat. No.: B8458593
M. Wt: 288.34 g/mol
InChI Key: ABTUXTNKXXUIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)propanehydrazide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

3-[1-(oxan-2-yl)indazol-5-yl]propanehydrazide

InChI

InChI=1S/C15H20N4O2/c16-18-14(20)7-5-11-4-6-13-12(9-11)10-17-19(13)15-3-1-2-8-21-15/h4,6,9-10,15H,1-3,5,7-8,16H2,(H,18,20)

InChI Key

ABTUXTNKXXUIFE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)CCC(=O)NN)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)propanoate (0.59 g, 1.951 mmol) in ethanol (5 mL) was added hydrazine hydrate (0.306 mL, 9.76 mmol) and the reaction was heated at 80° C. overnight. The solid which formed was filtered and dried to afford 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl) propanehydrazide (0.56 g, 82%), used without further purification. 1HNMR: 400 MHz, DMSO-d6: δ 1.58-1.59 (m, 2H), 1.92-1.96 (m, 1H), 1.97-2021.00 (m, 1H), 2.34-2.42 (m, 3H), 2.90-2.92 (m, 2H), 3.72-3.76 (m, 1H), 3.86-3.89 (m, 1H), 4.14 (s, 4H), 5.79-5.79 (m, 1H), 7.25-7.26 (m, 1H), 7.54 (s, 1H), 7.62 (d, J=8.80 Hz, 1H), 8.01 (s, 1H), 8.94 (s, 2H). LCMS: RT 0.64 min; LCMS (ES-API), m/z 205 (M-THP).
Name
ethyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)propanoate
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.306 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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